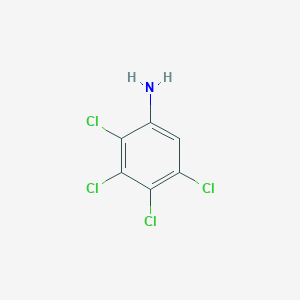

2,3,4,5-Tetrachloroaniline

Overview

Description

2,3,4,5-Tetrachloroaniline (2,3,4,5-TCA) is an organochlorine compound and an aromatic amine. It is a white, waxy solid with a pungent odor. 2,3,4,5-TCA is used in the synthesis of a variety of organic chemicals and is also used as a laboratory reagent. It is a highly toxic compound that has been linked to a variety of health effects in humans and animals.

Scientific Research Applications

Conversion to Other Chemicals : 2,3,4,5-Tetrachloroaniline is used in research for converting to 2,4,6-trichloronitrobenzene, nitrating 1,2,4-trichlorobenzene, and exploring routes to 1,3,5-trichlorobenzene via aniline (Estes, 1976).

Bioorthogonal Coupling Agents : Tetrazines, derived from chloroanilines like this compound, are used in applications such as intracellular imaging, genetic targeting, post-synthetic DNA labeling, and in-vivo imaging (Yang et al., 2012).

Chemical Characteristics : this compound is identified as a chlorinated aromatic compound with potential substitution of one to five chlorine atoms on the aromatic ring (Agteren, Keuning & Janssen, 1998).

Photolysis Research : Studies on the photolysis of related compounds like 3,4-dichloroaniline in water reveal insights into chemical transformations, such as yielding 2-chloro-5-aminophenol with a significant conversion rate (Miller et al., 1979).

Photobiological Effects : Research on tetrachlorosalicylanilide, a related compound, helps understand its long-term photobiological effect in skin, known as the persistent light reactor (Davies et al., 1975).

Toxicology in Aquatic Life : Studies show that the lethal body burden of this compound in guppies declines within the first 48 hours to a constant value over 14 days of exposure (de Wolf et al., 1991).

Analytical Methods : The development of gas chromatography/mass spectrometry methods for detecting chloroanilines in human urine has implications for exposure and risk assessment (Turci et al., 2006).

Bioremediation : Microorganisms can biologically dehalogenate chloroanilines in polluted aquifers under methanogenic conditions, offering novel approaches for bioremediation of contaminated environments (Kuhn & Suflita, 1989).

Mechanism of Action

Target of Action

2,3,4,5-Tetrachloroaniline is a metabolite of pentachloronitrobenzene . It is primarily used as an intermediate for the synthesis of chlorinated compounds, such as polychlorinated biphenyls (PCBs)

Biochemical Pathways

One study suggests that the reductive dechlorination pathway of chloroanilines in anaerobic environments could be predicted by the redox potential . This implies that this compound might affect redox reactions in biological systems.

Pharmacokinetics

It has been analyzed using reverse phase (rp) high-performance liquid chromatography (hplc) methods , which suggests that it can be detected and quantified in biological systems.

Result of Action

One study has determined the lethal body burden (lbb) of this compound in guppy (poecilia reticulata), exposed for up to 14 days . This suggests that the compound may have toxic effects in aquatic organisms.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reductive dechlorination in anaerobic environments can be influenced by the redox potential . Additionally, the compound is used as an analytical standard in environmental applications , suggesting that it can be stable under various environmental conditions.

properties

IUPAC Name |

2,3,4,5-tetrachloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4N/c7-2-1-3(11)5(9)6(10)4(2)8/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKZRUCVLTWAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212810 | |

| Record name | 2,3,4,5-Tetrachloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

634-83-3 | |

| Record name | 2,3,4,5-Tetrachloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrachloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5-Tetrachloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrachloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5-TETRACHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55FY7XX7MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

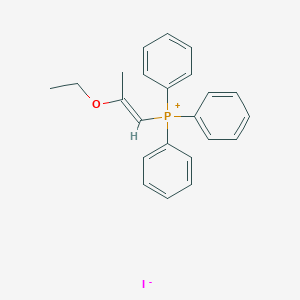

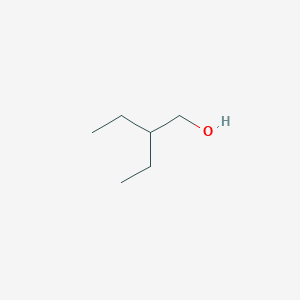

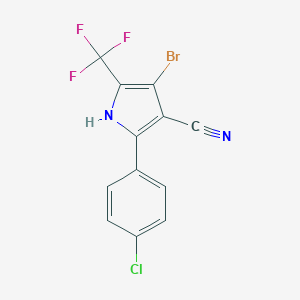

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the environmental fates of 2,3,4,5-Tetrachloroaniline (2,3,4,5-TeCA) and how is it biotransformed?

A1: 2,3,4,5-TeCA is a chloroaniline compound found to undergo reductive dehalogenation in anaerobic environments like aquifers [, ] and estuarine sediments []. This process, mediated by microorganisms, replaces halogens with protons in a stepwise manner.

Q2: What factors influence the rate of 2,3,4,5-TeCA degradation in the environment?

A2: Research indicates that the redox conditions of the environment play a crucial role in 2,3,4,5-TeCA degradation. Methanogenic conditions, rather than sulfate-reducing conditions, favor the biodehalogenation of chloroanilines, including 2,3,4,5-TeCA []. The presence of specific electron donors, like butyrate, can also influence the degradation pathway and potentially the rate [].

Q3: What are the identified metabolites of 2,3,4,5-TeCA degradation?

A3: Several metabolites have been identified during the reductive dehalogenation of 2,3,4,5-TeCA:

- 2,3,5-Trichloroaniline (2,3,5-TriCA): Formed by the removal of a chlorine atom from the para position of 2,3,4,5-TeCA [].

- 3,5-Dichloroaniline (3,5-DiCA): Generated by further dehalogenation of 2,3,5-TriCA [].

- 3-Chloroaniline (3-CA): Observed as a product of 3,4-DiCA dechlorination, highlighting the possibility of further dechlorination of the previously mentioned metabolites [].

Q4: Can mathematical models be applied to understand 2,3,4,5-TeCA degradation?

A4: Yes, researchers have successfully employed kinetic models to simulate the degradation process. For example, a first-order branched kinetic model accurately depicted the disappearance of 2,3,4,5-TeCA and the subsequent accumulation of its metabolites in anaerobic estuarine sediment [].

Q5: Is 2,3,4,5-TeCA found in the environment as a sole contaminant?

A5: 2,3,4,5-TeCA is often identified alongside other chlorinated compounds. In agricultural settings, where pentachloronitrobenzene (PCNB) is used as a soil fungicide, 2,3,4,5-TeCA has been detected along with other PCNB metabolites such as pentachloroaniline, methyl pentachlorophenyl sulfoxide (PCTA-SO), pentachlorobenzene, and methyl pentachlorophenyl sulfone (PCTA-SO2) []. This co-occurrence highlights the complex nature of environmental contamination and the potential for combined effects of multiple pollutants.

Q6: Beyond microbial degradation, are there other reported metabolic pathways for 2,3,4,5-TeCA?

A6: While environmental research primarily focuses on microbial dehalogenation, studies in rats revealed a more extensive metabolic breakdown of pentachloronitrobenzene (PCNB), a related compound []. The identified metabolites included various chlorinated thiophenols, thioanisoles, benzenes, phenols, anisoles, and anilines, including 2,3,4,5-TeCA. This finding underscores the potential for diverse metabolic pathways in different organisms and highlights the need for further research on 2,3,4,5-TeCA metabolism in various biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide](/img/structure/B44063.png)

![Benzyl N-[(5S)-6-[[(3S,4S)-1-[[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-5-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]-6-oxohexyl]carbamate](/img/structure/B44068.png)

![3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B44069.png)

![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt](/img/structure/B44072.png)

![2,6-diamino-N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide](/img/structure/B44076.png)